molecular formula C19H18ClNO4 B14990292 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B14990292
M. Wt: 359.8 g/mol
InChI Key: HPMOBCCBOKGEGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is an organic compound that features a combination of chlorophenoxy and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Preparation of the furan intermediates: Furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups can be synthesized through various methods, including the reaction of furfural with methylating agents.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the furan intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The chlorophenoxy group can be reduced to phenoxy under specific conditions.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and chlorophenoxy derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and chlorophenoxy groups can participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to the combination of chlorophenoxy and furan moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler furan or chlorophenoxy compounds.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide (CAS Number: 880792-26-7) is a synthetic organic molecule with potential biological applications. Its molecular formula is C19_{19}H18_{18}ClNO4_4, and it has a molecular weight of 359.8 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring, chlorophenoxy group, and an acetamide functional group. This unique combination may contribute to its biological activities.

PropertyValue
Molecular FormulaC19_{19}H18_{18}ClNO4_4
Molecular Weight359.8 g/mol
CAS Number880792-26-7

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related chlorophenoxy derivatives demonstrated effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent.

2. Anti-inflammatory Effects
The presence of furan moieties in the compound has been linked to anti-inflammatory properties. For instance, furan-containing compounds have shown inhibition of pro-inflammatory cytokines in vitro, indicating that this compound may modulate inflammatory responses.

3. Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using cancer cell lines to evaluate the compound's efficacy. Preliminary results suggest that it can induce apoptosis in certain cancer cells, although specific IC50 values need further investigation.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cell Membranes : The lipophilic nature of the chlorophenoxy group may facilitate membrane penetration, affecting cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy : A comparative study on chlorophenoxy derivatives revealed that modifications to the side chains significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Research : A recent dissertation focused on furan-based compounds highlighted their potential in reducing inflammatory markers in animal models, supporting the hypothesis that similar modifications could yield beneficial effects for this compound.
  • Cytotoxicity Assessment : Research conducted on furan-containing acetamides demonstrated varying degrees of cytotoxicity across different cancer cell lines, warranting further exploration into structure-activity relationships.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C19H18ClNO4/c1-14-4-7-18(25-14)12-21(11-17-3-2-10-23-17)19(22)13-24-16-8-5-15(20)6-9-16/h2-10H,11-13H2,1H3

InChI Key

HPMOBCCBOKGEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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